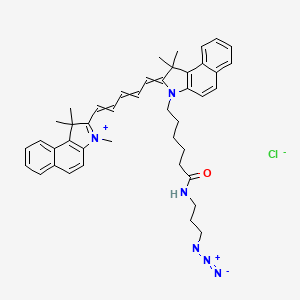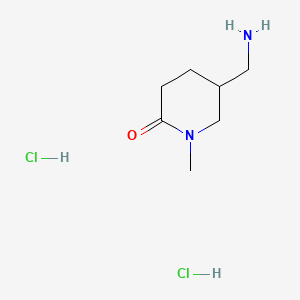![molecular formula C18H25ClN2O4 B15358699 Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 4-chlorophenoxypropanoyl moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate typically involves the following steps:
Formation of 4-chlorophenoxypropanoyl chloride: This is achieved by reacting 4-chlorophenol with propanoyl chloride in the presence of a base such as pyridine or triethylamine.
Reaction with piperazine: The 4-chlorophenoxypropanoyl chloride is then reacted with piperazine to form the intermediate 4-[3-(4-chlorophenoxy)propanoyl]piperazine.
Introduction of the tert-butyl group: Finally, the intermediate is reacted with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the propanoyl group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the modifications made to the core structure.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a useful intermediate in large-scale chemical production.
作用機序
The mechanism of action of tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate depends on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the chlorophenoxy group can contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate is unique due to the presence of the 4-chlorophenoxypropanoyl moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and can influence its reactivity and interaction with biological targets.
特性
分子式 |
C18H25ClN2O4 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC名 |
tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-11-9-20(10-12-21)16(22)8-13-24-15-6-4-14(19)5-7-15/h4-7H,8-13H2,1-3H3 |
InChIキー |
ZWJVYXTWLNFMNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCOC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


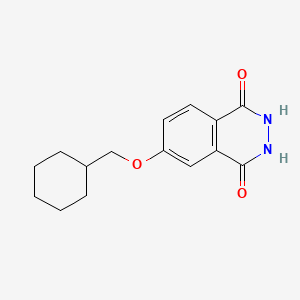
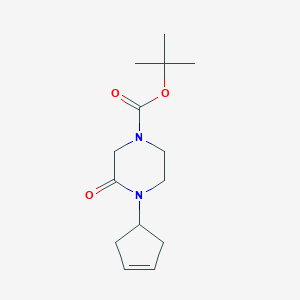
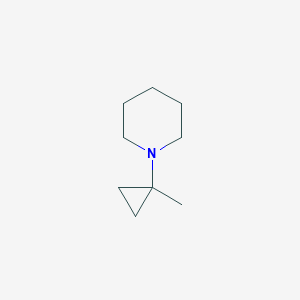
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
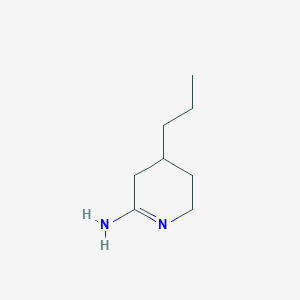
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)
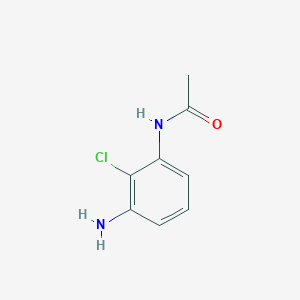

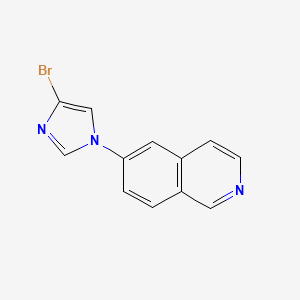
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
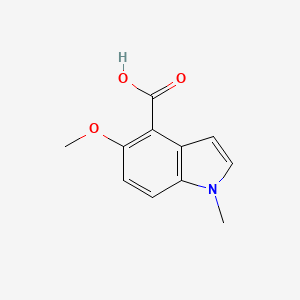
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
